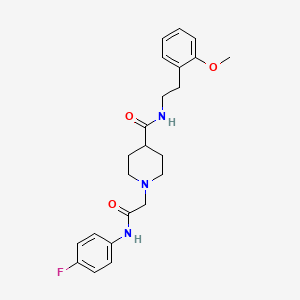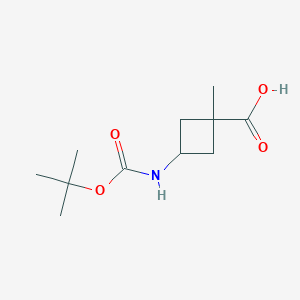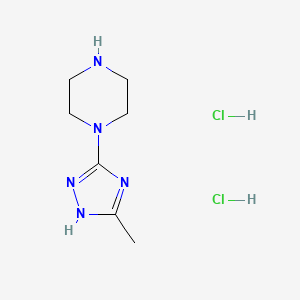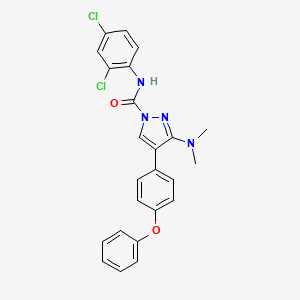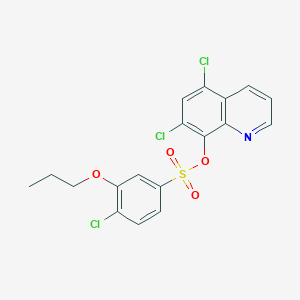
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Synthesis Analysis
4,7-Dichloroquinoline was first reported in a patent filed by IG Farben in 1937 . A route to the intermediate starting from 3-chloroaniline was developed by chemists at Winthrop Chemical Co . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclized to form the pyridine ring by heating in mineral oil .Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinoline consists of a two-ring heterocyclic compound .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichloroquinoline include a molar mass of 198.05 g·mol −1, a melting point of 87 °C, and a boiling point of 317 °C .科学的研究の応用
Antimicrobial Activities
Research has shown that compounds derived from 8-hydroxyquinoline, a core structure related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate, exhibit significant antimicrobial and antifungal activities. For instance, a study by Dixit et al. (2010) synthesized a novel bi-dentate ligand and its metal(II) oxinates, showing increased antimicrobial and antifungal activities compared to the parent compounds (Dixit et al., 2010). Similarly, Vanparia et al. (2010) synthesized a novel compound and its oxinates, which exhibited higher antimicrobial activity (Vanparia et al., 2010).
Anticancer Evaluations
Compounds related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate have been evaluated for their anticancer properties. Research by Cumaoğlu et al. (2015) synthesized sulfonamide derivatives, including a quinolin-8-yl derivative, and evaluated their in vitro anticancer activity, demonstrating significant cell proliferation reduction and induction of pro-apoptotic genes (Cumaoğlu et al., 2015). Another study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, showing potent cytotoxic activity against several human cancer cell lines (Ravichandiran et al., 2019).
Synthesis and Characterization of Novel Compounds
Numerous studies have focused on synthesizing and characterizing novel compounds for various applications. Maślankiewicz (2000) synthesized 4‐chloro‐3′‐methylsulfinyl‐5(6 or 8)‐nitro‐3,4′‐diquinolinyl sulfides, contributing to the chemical diversity of quinolinyl derivatives (Maślankiewicz, 2000). Krishna (2018) reported on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, assessing their antimicrobial activities (Krishna, 2018).
Other Applications
Further studies explore the synthesis of compounds for potential use as antioxidant additives in lubricating oils, highlighting the versatility of quinoline derivatives in various industrial applications (Habib et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYFQQPOOJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)
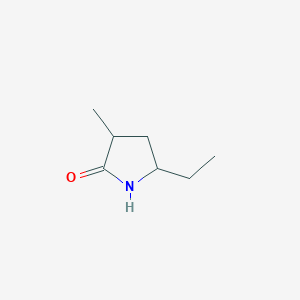
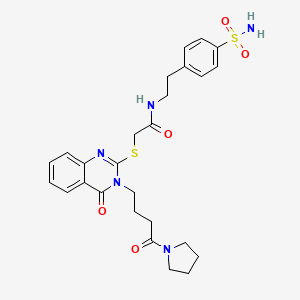
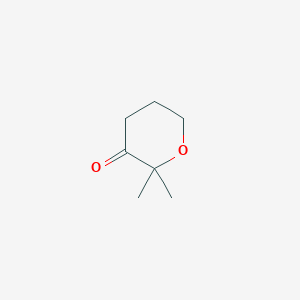
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)
![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

